2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol
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Overview
Description
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol is an organic compound with the molecular formula C10H13NO6. This compound is characterized by the presence of hydroxyethoxy and nitrophenoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, forming ethers or esters. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases.
Scientific Research Applications
2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol involves its interaction with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol include:
2-(4-Methoxyphenoxy)ethan-1-ol: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.
2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol: This compound has an amino group instead of a hydroxy group, leading to different chemical properties and uses.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: This compound contains a mercapto group, which introduces thiol chemistry into its reactivity profile.
These comparisons highlight the unique properties of this compound, particularly its combination of hydroxyethoxy and nitrophenoxy groups, which confer specific reactivity and applications.
Properties
Molecular Formula |
C10H13NO6 |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)-4-nitrophenoxy]ethanol |
InChI |
InChI=1S/C10H13NO6/c12-3-5-16-9-2-1-8(11(14)15)7-10(9)17-6-4-13/h1-2,7,12-13H,3-6H2 |
InChI Key |
DAESZPUCWAQPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCO)OCCO |
Origin of Product |
United States |
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